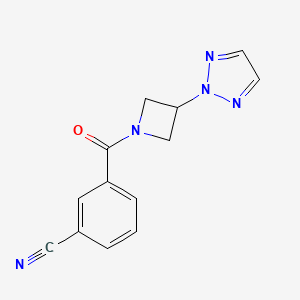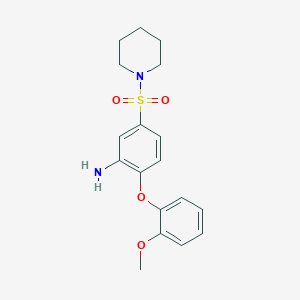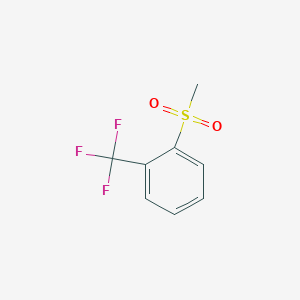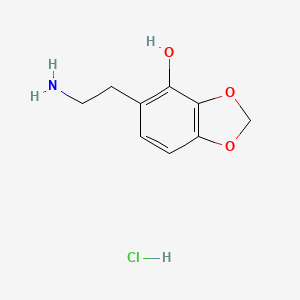![molecular formula C13H16ClNO6S B2699931 methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate CAS No. 255737-47-4](/img/no-structure.png)
methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, and a sulfobutanoate moiety
Aplicaciones Científicas De Investigación
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a drug delivery agent.
Industry: Utilized in the development of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfobutanoate moiety can be oxidized to form sulfonic acid derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, free amines, and various substituted derivatives depending on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during biochemical reactions, while the sulfobutanoate moiety can participate in various interactions, including hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-butanoate: Lacks the sulfo group, leading to different reactivity and applications.
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfopropanoate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate involves the protection of the amine group, followed by the addition of a sulfonic acid group and the removal of the protecting group. The final step involves the esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "L-alanine", "benzyl chloroformate", "sodium sulfite", "sodium hydroxide", "methyl alcohol" ], "Reaction": [ "Protection of the amine group of L-alanine with benzyl chloroformate in the presence of sodium hydroxide", "Addition of sodium sulfite to the protected amino acid to introduce the sulfonic acid group", "Removal of the benzyl protecting group with hydrogen chloride", "Esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid" ] } | |
Número CAS |
255737-47-4 |
Fórmula molecular |
C13H16ClNO6S |
Peso molecular |
349.78 |
Nombre IUPAC |
methyl (2S)-4-chlorosulfonyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H16ClNO6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m0/s1 |
Clave InChI |
YSKBVJKRWRMIFH-NSHDSACASA-N |
SMILES |
COC(=O)C(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2699853.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2699856.png)


![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)
![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2699866.png)
![[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate](/img/structure/B2699867.png)

![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)

